molecular formula C22H19ClN4O3 B2932108 2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953149-70-7

2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2932108
CAS No.: 953149-70-7
M. Wt: 422.87
InChI Key: RRMHLEBVGQSGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a synthetic small molecule featuring an imidazo[1,2-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry research . The imidazo[1,2-b]pyridazine structure is a privileged heterocyclic system that has been extensively investigated for its diverse biological activities. Scientific studies on related analogs have shown that this class of compounds can act as potent and selective inhibitors of various enzymatic targets, such as phosphodiesterases (PDE) . For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as PDE10 inhibitors, suggesting potential research applications for understanding and modulating central nervous system (CNS) pathways . Furthermore, other closely related structures have been explored for their interaction with GABA-A receptors, indicating a broader scope for investigating neurological targets . The specific molecular architecture of this compound, which incorporates a 4-chlorophenylacetamide group linked to a methoxy-substituted phenyl ring, is designed to modulate properties like bioavailability and binding affinity. This compound is provided For Research Use Only and is intended for use in non-clinical, non-therapeutic laboratory investigations. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are strongly advised to consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-19-8-5-15(18-13-27-20(24-18)9-10-22(26-27)30-2)12-17(19)25-21(28)11-14-3-6-16(23)7-4-14/h3-10,12-13H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHLEBVGQSGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Fluoro-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)-2-(4-Fluorophenyl)Acetamide

  • Structural Differences :
    • Substitution of 4-chlorophenyl with 4-fluorophenyl .
    • Addition of a 2-fluoro group on the central phenyl ring.
  • Implications :
    • Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to chlorine.
    • The 2-fluoro substituent could influence steric interactions or metabolic stability.

2-(4-Ethoxyphenyl)-N-(4-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Acetamide

  • Structural Differences :
    • Replacement of 4-chlorophenyl with 4-ethoxyphenyl .
    • The central phenyl group is substituted at the para position instead of meta .

2-Ethoxy-N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Benzamide

  • Structural Differences :
    • Acetamide bridge replaced with benzamide .
    • Introduction of a 2-ethoxy group on the benzamide ring.
  • Implications :
    • Benzamide’s rigidity may restrict conformational flexibility, impacting binding kinetics.
    • Ethoxy groups could modulate lipophilicity and membrane permeability.

N-(2-Methoxy-5-(6-Methoxyimidazo[1,2-b]Pyridazin-2-yl)Phenyl)Butyramide

  • Structural Differences :
    • Substitution of acetamide with butyramide .
    • Absence of the 4-chlorophenyl group.
  • Implications: Longer alkyl chains (butyramide) may enhance hydrophobic interactions but reduce solubility.

Key Structural and Functional Trends

Feature Impact on Properties Example Compounds
Halogen Substituents Enhances binding via halogen bonds; chlorine offers higher lipophilicity than fluorine. Target compound
Methoxy Groups Improves metabolic stability but may reduce solubility. All analogs
Heterocyclic Core Imidazopyridazine may interact with ATP-binding pockets in kinases or GPCRs. Target compound,
Substituent Position Meta vs. para substitution alters spatial orientation and target selectivity.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with the preparation of the imidazo[1,2-b]pyridazine core via cyclization of 6-methoxypyridazine-2-amine with α-bromoacetophenone derivatives under reflux in ethanol (70–80°C, 6–8 hours) .
  • Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to attach the 4-chlorophenylacetamide moiety to the methoxyphenyl group. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous DMF at 100–120°C .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol/water (7:3 v/v) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to confirm substitution patterns, particularly the methoxy groups (δ 3.8–4.0 ppm) and imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm). Assign aromatic protons using 2D-COSY and HSQC .
  • X-ray Crystallography : Resolve the crystal structure to verify the spatial arrangement of the imidazo[1,2-b]pyridazine and acetamide moieties. Crystallize in dichloromethane/hexane and analyze using Mo-Kα radiation (λ = 0.71073 Å) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI⁺), targeting the [M+H]⁺ ion at m/z 450.12 (calculated for C₂₃H₂₀ClN₃O₃) .

Basic: What in vitro models are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Screening : Test cytotoxicity in NCI-60 cell lines (e.g., MCF-7, A549) using MTT assays (48–72 hours, 1–100 µM). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Kinase Inhibition : Assess activity against kinases (e.g., EGFR, BRAF) via competitive binding assays (ADP-Glo™ Kinase Assay) at 10 µM. Prioritize kinases with structural homology to the compound’s imidazo-pyridazine core .
  • Metabolic Stability : Use liver microsomes (human/rat) to estimate hepatic clearance. Incubate at 37°C with NADPH and quantify parent compound via LC-MS/MS .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) on sensitive vs. resistant cell lines to identify differentially expressed genes (e.g., apoptosis regulators, drug efflux pumps) .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to hypothesized targets (e.g., kinases). Compare melting curves with/without compound treatment .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate intracellular drug concentrations (LC-MS/MS) with cytotoxicity to rule out bioavailability issues .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to the methoxy groups to enhance solubility and oral bioavailability .
  • Formulation Optimization : Use lipid-based nanoemulsions (Labrafil®) or cyclodextrin complexes to improve aqueous solubility. Characterize particle size (DLS) and stability (48-hour incubation at 37°C) .
  • Metabolic Blocking : Fluorinate metabolically labile positions (e.g., para to methoxy groups) to reduce CYP450-mediated oxidation. Validate via microsomal stability assays .

Advanced: How to design experiments to elucidate the mechanism of action (MoA)?

Methodological Answer:

  • CRISPR-Cas9 Knockout Screens : Identify gene knockouts that confer resistance/sensitivity to the compound in HAP1 cells. Analyze enriched pathways (e.g., DNA repair, kinase signaling) .
  • Phosphoproteomics : Quantify changes in phosphorylation events (LC-MS/MS) post-treatment to map kinase inhibition profiles .
  • In Silico Docking : Model the compound’s interaction with potential targets (e.g., kinases) using Schrödinger Suite. Validate top hits with surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.